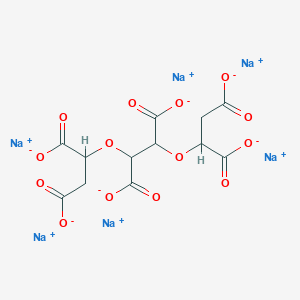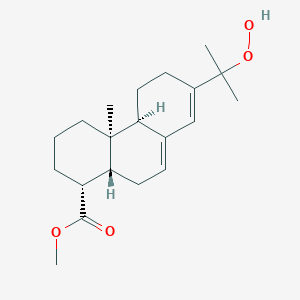
Methyl-attac-cephem
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-attac-cephem is a synthetic compound that belongs to the class of cephalosporin antibiotics. It is a potent antibacterial agent that is used to treat a wide range of bacterial infections. Methyl-attac-cephem is a derivative of the natural compound cephalosporin C and was first synthesized in the 1960s. Since then, it has been extensively studied for its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of methyl-attac-cephem is similar to that of other cephalosporin antibiotics. It works by inhibiting the synthesis of bacterial cell walls, which are essential for the survival of bacteria. Methyl-attac-cephem binds to specific proteins in the bacterial cell wall, which disrupts the normal synthesis process and leads to cell death.
Biochemical and Physiological Effects:
Methyl-attac-cephem has been shown to have minimal toxicity and low levels of side effects in animal studies. It is rapidly metabolized and excreted from the body, which reduces the risk of accumulation and toxicity. Methyl-attac-cephem has also been shown to have minimal effects on normal gut flora, which is important for maintaining a healthy microbiome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl-attac-cephem has several advantages for use in laboratory experiments. It is a potent and selective antibacterial agent that can be used to study the effects of bacterial cell wall synthesis inhibition. It is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, there are limitations to the use of methyl-attac-cephem in laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds. Additionally, the complex synthesis process may limit its availability and use in certain research applications.
Direcciones Futuras
There are several future directions for the research and development of methyl-attac-cephem. One potential application is in the treatment of infections caused by multidrug-resistant bacteria. Methyl-attac-cephem has been shown to be effective against many strains of bacteria that are resistant to other antibiotics, which makes it a promising candidate for further study. Another future direction is in the development of new derivatives of methyl-attac-cephem that have improved antibacterial activity and reduced toxicity. Finally, the use of methyl-attac-cephem in combination with other antibiotics or therapeutic agents may enhance its efficacy and reduce the risk of resistance development.
Métodos De Síntesis
Methyl-attac-cephem is synthesized through a multistep process that involves the modification of the cephalosporin C molecule. The first step involves the acylation of the amino group of cephalosporin C with an acyl chloride to form an intermediate compound. This intermediate is then reacted with a methylating agent to form methyl-attac-cephem. The synthesis of methyl-attac-cephem is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Methyl-attac-cephem has been extensively studied for its antibacterial activity against a wide range of bacterial species. It has been shown to be effective against both gram-positive and gram-negative bacteria, including strains that are resistant to other antibiotics. Methyl-attac-cephem has also been studied for its potential use in the treatment of infections caused by multidrug-resistant bacteria.
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(3,4-dihydroxybenzoyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O11S2/c1-24(2,22(37)38)40-28-14(11-8-42-23(25)26-11)17(32)27-15-18(33)29-16(20(34)35)10(7-41-19(15)29)6-39-21(36)9-3-4-12(30)13(31)5-9/h3-5,8,15,19,30-31H,6-7H2,1-2H3,(H2,25,26)(H,27,32)(H,34,35)(H,37,38)/b28-14+/t15-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMJTRPLLECHE-XZISTLJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O11S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-attac-cephem | |
CAS RN |
118680-12-9 |
Source


|
| Record name | 7-(2- (2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(3,4-dihydroxybenzoyloxy)methyl-3-cephem-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118680129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)







![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)


